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Compound of Interest

Compound Name: 3-(1-Aminopropyl)aniline

CAS No.: 133332-52-2

Cat. No.: B154434

Get Quote

3-(1-Aminopropyl)aniline is a substituted aromatic amine that presents a unique combination

of structural features, positioning it as a molecule of significant interest for chemical synthesis

and drug discovery. As a derivative of aniline, it belongs to a class of compounds that are

foundational to the development of numerous dyes, polymers, and pharmaceuticals.[1][2] The

aniline scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of

approved drugs.[3]

This guide provides a comprehensive technical overview of 3-(1-Aminopropyl)aniline,

covering its chemical properties, a robust synthetic pathway, analytical methodologies for

characterization and quality control, and a discussion of its potential applications. Special

emphasis is placed on its role as a bifunctional building block, featuring a primary aromatic

amine and a chiral secondary aliphatic amine, which together offer a rich platform for

constructing complex molecular architectures.
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Section 1: Core Physicochemical and Structural
Properties
3-(1-Aminopropyl)aniline, registered under CAS number 133332-52-2, is a distinct chemical

entity whose utility is fundamentally derived from its molecular structure.[4] The molecule

incorporates a benzene ring substituted at the meta-position with a 1-aminopropyl group. This

arrangement results in a chiral center at the first carbon of the propyl chain, meaning the

compound can exist as two distinct enantiomers.

The presence of two amine groups with different basicities and nucleophilicities—a primary

aromatic amine and a secondary alkylamine—is a key feature. This differential reactivity allows

for selective chemical modifications, making it a versatile intermediate in multistep syntheses.

Table 1: Physicochemical Properties of 3-(1-Aminopropyl)aniline

Property Value Source

CAS Number 133332-52-2 [4][5][6]

Molecular Formula C₉H₁₄N₂ [7]

Molecular Weight 150.22 g/mol [7]

Appearance
Predicted: Colorless to yellow

or brown liquid
Inferred from Aniline[2]

Purity (Typical) ≥95%

Common Synonyms
3-(1-

aminopropyl)benzenamine
N/A

Section 2: Synthesis and Manufacturing Pathway
While multiple synthetic routes to aniline derivatives exist, a highly efficient and logical pathway

to 3-(1-Aminopropyl)aniline is through the reductive amination of 3'-aminopropiophenone.

This common and reliable transformation in organic chemistry directly installs the amine group

by forming an imine intermediate, which is then reduced in situ.
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The causality behind this choice of pathway lies in its efficiency and the commercial availability

of the starting material, 3'-aminopropiophenone. The reaction can be performed under

relatively mild conditions, often using sodium cyanoborohydride or a similar reducing agent,

which is selective for the protonated imine over the ketone, thereby minimizing side reactions.

An alternative, "greener" approach involves catalytic hydrogenation.

Experimental Protocol: Reductive Amination of 3'-
Aminopropiophenone
This protocol describes a representative lab-scale synthesis.

Reaction Setup: To a solution of 3'-aminopropiophenone (1.0 eq) in methanol (MeOH), add

ammonium acetate (approx. 10 eq). Stir the mixture at room temperature in a round-bottom

flask equipped with a magnetic stirrer.

Imine Formation: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the

imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium

borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise over 20 minutes, ensuring the

temperature remains below 10 °C.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis

indicates the complete consumption of the intermediate.

Workup: Quench the reaction by the slow addition of water. Reduce the volume of the

solvent under vacuum. Extract the aqueous residue with an organic solvent such as ethyl

acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column

chromatography on silica gel to yield pure 3-(1-Aminopropyl)aniline.
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Synthetic workflow for 3-(1-Aminopropyl)aniline.
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Section 3: Spectroscopic and Analytical
Characterization
Rigorous structural confirmation of 3-(1-Aminopropyl)aniline is achieved through a

combination of spectroscopic techniques. While a publicly available, verified spectrum for this

specific compound is scarce, its expected spectral characteristics can be reliably predicted

based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key

signals would include:

A triplet corresponding to the terminal methyl (-CH₃) protons.

A multiplet for the methylene (-CH₂-) protons.

A quartet for the methine (-CH-) proton, coupled to both the methyl and methylene groups.

Distinct signals in the aromatic region (approx. 6.5-7.2 ppm) characteristic of a 1,3-

disubstituted benzene ring.

Broad singlets for the amine protons (-NH₂ and -NH-), which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals, corresponding to

each unique carbon atom in the molecule. The chemical shifts would differentiate the

aliphatic carbons from the six aromatic carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
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Assignment Predicted ¹H NMR (δ, ppm)
Predicted ¹³C NMR (δ,
ppm)

-CH₃ ~0.9 (t) ~10-15

-CH₂- ~1.7 (m) ~30-35

-CH- ~3.5 (q) ~55-60

Ar-C (quaternary) N/A ~145-150

Ar-C (CH) ~6.5 - 7.2 (m) ~110-130

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected absorption bands

include:

N-H Stretching: A pair of medium peaks around 3350-3450 cm⁻¹ for the primary aromatic

amine (asymmetric and symmetric stretching) and a single peak for the secondary amine.[8]

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. For 3-(1-
Aminopropyl)aniline (C₉H₁₄N₂), the expected exact mass is approximately 150.1157 Da.[7]

Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 150.

Section 4: Applications in Research and Drug
Development
The true value of 3-(1-Aminopropyl)aniline lies in its potential as a versatile scaffold in

medicinal chemistry and materials science. The aniline moiety is a known pharmacophore, but

it can also present metabolic liabilities, sometimes leading to toxicity.[9][10] The design of
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aniline derivatives is a key strategy to mitigate these risks while fine-tuning pharmacological

properties.[10]

As a Bifunctional Intermediate
The molecule's two distinct amine groups allow for orthogonal chemical strategies.

Aromatic Amine: The primary aromatic amine can undergo a wide range of reactions,

including diazotization, acylation, sulfonylation, and C-N cross-coupling reactions, to build

complex structures.[11]

Alkyl Amine: The secondary amine on the propyl chain provides a second handle for

modification, often used to attach solubilizing groups, pharmacophores, or linkers for

bioconjugation. The propyl chain itself acts as a flexible spacer, which can be critical for

optimizing ligand-receptor binding interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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